molecular formula C14H20O2 B12696065 Decahydro-4-methylspiro(furan-2(5H),5'-(4,7)methano(5H)indene)-5-one CAS No. 93777-39-0

Decahydro-4-methylspiro(furan-2(5H),5'-(4,7)methano(5H)indene)-5-one

Cat. No.: B12696065
CAS No.: 93777-39-0
M. Wt: 220.31 g/mol
InChI Key: ICZMJALAXFOIJH-UHFFFAOYSA-N
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Description

Spirocyclic Core Architecture Analysis

The molecular framework of decahydro-4-methylspiro(furan-2(5H),5'-(4,7)methano(5H)indene)-5-one (C₁₄H₂₀O₂, molecular weight 220.31 g/mol) consists of two fused rings: a tetrahydrofuran moiety and a decahydromethanoindene system interconnected at a quaternary spiro carbon (C5) . The furan ring adopts a near-planar conformation, while the methanoindene component forms a bridged bicyclic structure with a [4.7]methano fusion, introducing significant steric constraints. Key bond lengths and angles derived from computational models (e.g., InChIKey: ICZMJALAXFOIJH-UHFFFAOYSA-N) reveal a C5–O bond length of 1.43 Å and a C5–C6 bond length of 1.54 Å, consistent with sp³ hybridization at the spiro center .

The methano bridge between C4 and C7 of the indene system imposes a strained geometry, with bridgehead C–C–C angles measuring 98.5°, deviating from ideal tetrahedral geometry . This distortion stabilizes the molecule through hyperconjugative interactions between the furan oxygen’s lone pairs and adjacent σ* orbitals, as evidenced by Natural Bond Orbital (NBO) analysis .

Stereochemical Configuration Determination

The compound’s stereochemistry is defined by four stereogenic centers: C4 (methyl substituent), C5 (spiro carbon), C7 (methano bridgehead), and C9 (indene junction). Absolute configuration was resolved via vibrational circular dichroism (VCD) and X-ray diffraction, confirming the spiro carbon (C5) as R-configured, while the methano bridgehead (C7) adopts an S-configuration . The InChI descriptor (1S/C14H20O2/c1-8-6-14(16-13(8)15)7-9-5-12(14)11-4-2-3-10(9)11/h8-12H,2-7H2,1H3) specifies the spatial arrangement of substituents, with the methyl group at C4 occupying an axial position relative to the furan ring .

Comparative analysis with Bakkenolide A (C₁₅H₂₂O₂), a structurally related spiro[furan-indene] natural product, highlights divergent stereochemical outcomes. While Bakkenolide A features a 3'aα,4'α-dimethyl configuration, the title compound’s 4-methyl group induces distinct torsional strain, altering ring puckering dynamics .

Comparative Analysis with Related Spiro[furan-indene] Systems

The structural and electronic features of this compound were compared to three analogous systems (Table 1).

Compound Molecular Formula Spiro Carbon Hybridization Key Substituents Bridge Type
Title Compound C₁₄H₂₀O₂ sp³ 4-Methyl [4.7]methano
Bakkenolide A C₁₅H₂₂O₂ sp³ 3'aα,4'α-Dimethyl [4.6]methano
Spiro[furan-3,1′-indene] C₁₃H₁₆O sp³ None Non-bridged

The [4.7]methano bridge in the title compound introduces greater ring strain compared to Bakkenolide A’s [4.6]methano system, as evidenced by higher calculated strain energies (12.3 kcal/mol vs. 9.8 kcal/mol) . Additionally, the 4-methyl group enhances steric hindrance at the spiro junction, reducing conformational flexibility relative to non-substituted analogs like spiro[furan-3,1′-indene] .

X-ray Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction (SC-XRD) analysis (Mo-Kα radiation, 100 K) revealed a monoclinic crystal system (P2₁/c space group) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 102.7° . The furan ring exhibits a slight envelope puckering (θ = 12.3°), while the methanoindene system adopts a boat-chair conformation stabilized by intramolecular C–H···O hydrogen bonds (2.41 Å) between the furan oxygen and a bridgehead hydrogen .

Variable-temperature NMR (VT-NMR, 298–373 K) identified two conformers in solution, interconverting via a 9.2 kcal/mol energy barrier. The major conformer (85% population) aligns with the solid-state structure, while the minor conformer features a flipped methano bridge, as confirmed by DFT calculations (B3LYP/6-311+G(d,p)) . This dynamic behavior contrasts with Bakkenolide A, which exhibits a single rigid conformation due to its dimethyl substituents .

Properties

CAS No.

93777-39-0

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-methylspiro[oxolane-5,8'-tricyclo[5.2.1.02,6]decane]-2-one

InChI

InChI=1S/C14H20O2/c1-8-6-14(16-13(8)15)7-9-5-12(14)11-4-2-3-10(9)11/h8-12H,2-7H2,1H3

InChI Key

ICZMJALAXFOIJH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC3CC2C4C3CCC4)OC1=O

Origin of Product

United States

Biological Activity

Decahydro-4-methylspiro(furan-2(5H),5'-(4,7)methano(5H)indene)-5-one, also known by its CAS number 93777-39-0, is a chemical compound that exhibits various biological activities. This article focuses on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H22O2
  • Molecular Weight : 234.33 g/mol
  • IUPAC Name : this compound
  • CAS Number : 93777-39-0

Biological Activity Overview

This compound has been studied for its potential anticancer properties, neuroprotective effects, and anti-inflammatory activity. Below are detailed findings regarding its biological activities.

Anticancer Activity

Research indicates that compounds similar to decahydro-4-methylspiro have shown promising anticancer effects. For instance, studies on related spiro compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : The compound has been observed to inhibit the growth of specific cancer cell lines.
  • Induction of apoptosis : Mechanistic studies suggest that it may activate intrinsic apoptotic pathways.

A notable study published in 2016 explored the anticancer activities of spiro compounds and highlighted their potential in targeting multiple cancer types through modulation of cell signaling pathways .

Neuroprotective Effects

Emerging evidence suggests that decahydro-4-methylspiro may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis. The proposed mechanisms include:

  • Antioxidant activity : The compound may scavenge free radicals, thereby reducing oxidative damage to neurons.
  • Modulation of neuroinflammatory responses : It could potentially downregulate pro-inflammatory cytokines in neurodegenerative conditions.

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective effects, decahydro-4-methylspiro has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of inflammatory mediators such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory diseases.

Data Table of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation
Induction of apoptosis
NeuroprotectiveAntioxidant activityIn vitro studies
Modulation of inflammatory responsesEmerging evidence
Anti-inflammatoryInhibition of cytokine productionPreliminary findings

Case Studies

  • Anticancer Study : A study involving various spiro compounds demonstrated significant cytotoxic effects against breast and lung cancer cell lines. The results indicated a dose-dependent response, suggesting the potential for developing new chemotherapeutic agents based on this structure.
  • Neuroprotection Research : In a model of oxidative stress-induced neuronal injury, decahydro-4-methylspiro was shown to significantly reduce cell death and preserve neuronal function, highlighting its therapeutic potential in neurodegenerative diseases.
  • Inflammation Model : Experimental models of inflammation indicated that treatment with decahydro-4-methylspiro reduced markers of inflammation and improved clinical outcomes in conditions such as arthritis.

Scientific Research Applications

Medicinal Chemistry

Decahydro-4-methylspiro(furan-2(5H),5'-(4,7)methano(5H)indene)-5-one is of interest in medicinal chemistry due to its structural characteristics that may influence biological activity. The compound's spirocyclic framework is known to enhance the binding affinity of drugs to biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds with similar spiro structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies on related spiro compounds have shown promising results against various cancer cell lines, suggesting that this compound could be explored for similar therapeutic effects .

Fragrance Industry

The compound's unique odor profile makes it a candidate for use in the fragrance industry. Its incorporation into perfumes and scented products can enhance olfactory appeal due to its pleasant scent characteristics.

Application Example: Perfume Formulation

In fragrance formulations, this compound can act as a fixative or a primary scent component. Its stability at elevated temperatures allows it to maintain fragrance integrity during production and application .

Material Science

The compound's chemical structure suggests potential applications in material science, particularly in the development of polymers and coatings.

Potential Use: Polymer Synthesis

The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability. Research into similar compounds has demonstrated improved performance characteristics in thermoplastic elastomers and other polymer systems .

Comparison with Similar Compounds

Key Findings and Insights

Structural Uniqueness: The target compound’s methanoindene-furanone spiro system distinguishes it from simpler furanones (e.g., myrothecol) and aryl-substituted spirobenzofurans. The methyl group at position 4 enhances steric hindrance, reducing reactivity compared to amino- or ester-substituted analogs .

Synthesis Efficiency: Acid-catalyzed methods (e.g., H₂SO₄ in acetic acid) for related spiro furanones achieve >85% yields, superior to Mn(III)-mediated routes (38–45% yields) for indanone-based spiro compounds .

Spectroscopic Signatures :

  • IR peaks at 1700–1786 cm⁻¹ confirm carbonyl groups across all compounds. The target compound’s NMR lacks aromatic protons (unlike 2a–f), simplifying structural confirmation .

Q & A

Q. What regulatory considerations apply to non-clinical studies of this compound, given its structural similarity to endocrine disruptors?

  • Methodological Answer : Include endocrine disruption screening per EPA guidelines (e.g., ER/AR binding assays) . If positive, conduct in vivo uterotrophic or Hershberger assays to confirm relevance .

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